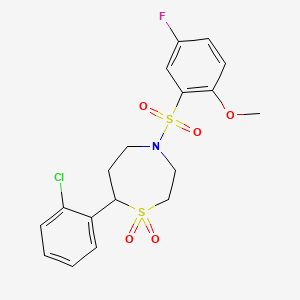
7-(2-Chlorophenyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Chlorophenyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide is a useful research compound. Its molecular formula is C18H19ClFNO5S2 and its molecular weight is 447.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antiviral Activity
Chemical synthesis processes have been developed for related compounds, such as sulfonamide derivatives, demonstrating potential antiviral activities. For instance, compounds with a thiadiazole sulfonamide structure have shown certain anti-tobacco mosaic virus activities (Chen et al., 2010). These synthesis pathways involve multiple steps, including esterification, hydrazination, and cyclization, leading to the production of targeted sulfonamide compounds.
Optoelectronic Properties Tuning
Research on thiophene 1,1-dioxides indicates that substituents on these compounds can significantly impact their optoelectronic properties. By incorporating electron-donating or electron-withdrawing groups, researchers can tune these properties for various applications, such as in organic electronics (Tsai et al., 2013). This research demonstrates the versatility of sulfur-containing compounds in developing materials with desired electronic characteristics.
Fuel-Cell Applications
Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups have been synthesized for fuel-cell applications. These compounds exhibit high proton conductivity and mechanical properties, making them promising materials for use in fuel-cell membranes (Bae et al., 2009). The research highlights the potential of sulfone and sulfonamide compounds in energy-related applications.
Thermal Ring Contraction Reactions
Studies on thermal ring contraction reactions of certain sulfone compounds have provided insights into their chemical behavior under specific conditions. These reactions can lead to the formation of different product mixtures, shedding light on the mechanisms involved and the potential for synthesizing novel compounds through controlled reactions (Bertha et al., 2017).
特性
IUPAC Name |
7-(2-chlorophenyl)-4-(5-fluoro-2-methoxyphenyl)sulfonyl-1,4-thiazepane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO5S2/c1-26-16-7-6-13(20)12-18(16)28(24,25)21-9-8-17(27(22,23)11-10-21)14-4-2-3-5-15(14)19/h2-7,12,17H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTRYVORUORQTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
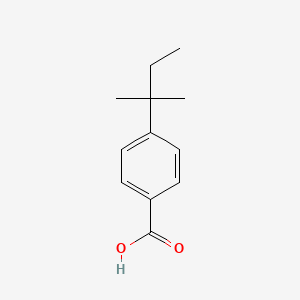
![5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2384085.png)
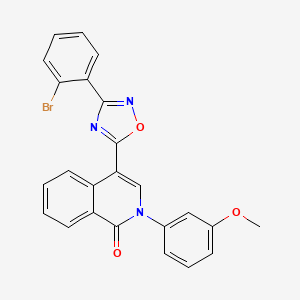
![6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2384090.png)
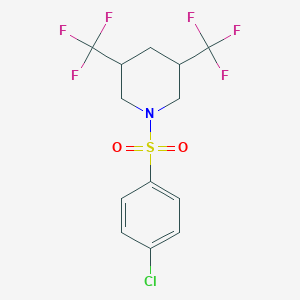
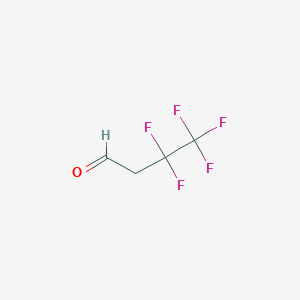
![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2384094.png)
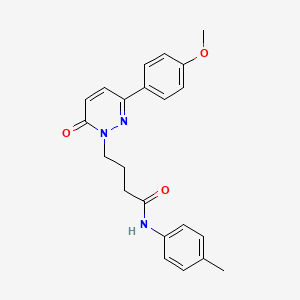
![7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2384096.png)


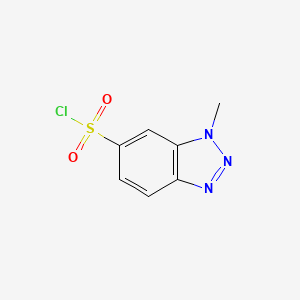
![[2-(Thiophen-2-yl)ethyl]thiourea](/img/structure/B2384100.png)

